Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.
Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.
Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.
D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ...
D(+)-Glucose
CAS No.: 50-99-7
Cat. No.: VC20774939
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 50-99-7 |
---|---|
Molecular Formula | C6H12O6 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
Standard InChI Key | WQZGKKKJIJFFOK-GASJEMHNSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
SMILES | C(C(C(C(C(C=O)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |
Boiling Point | greater than 212 °F at 760 mm Hg (USCG, 1999) |
Colorform | Colorless crystals or white granular powde |
Melting Point | less than 32 °F (USCG, 1999) 146 133.0 °C 146 °C |
Chemical Structure and Properties
Molecular Composition
D(+)-Glucose is a monosaccharide with the molecular formula C₆H₁₂O₆ . It belongs to the aldohexose family, characterized by the presence of six carbon atoms and an aldehyde group . The molecule exists in both open-chain (acyclic) and ring (cyclic) forms, with the cyclic forms predominating in aqueous solutions and solid states . The molecular weight of D(+)-Glucose is 180.16 g/mol .
Physical Properties
D(+)-Glucose presents as a white crystalline powder in its pure form and is odorless . It exhibits specific physical properties that distinguish it from other similar compounds, as detailed in the following table:
Property | Value |
---|---|
Melting point | 150-152 °C |
Boiling point | 232.96 °C (estimated) |
Density | 1.5440 |
Bulk density | 630 kg/m³ |
Optical rotation | [α]25/D +52.5 to +53.0° |
pH (1M in water at 25°C) | 5.0-7.0 |
Refractive index | 53° (C=10, H₂O) |
Solubility in water | Highly soluble (1 M at 20 °C) |
pKa | 12.43 (H₂O, t = 18°C, approximate) |
The solubility properties of D(+)-Glucose contribute significantly to its biological availability, as it dissolves readily in water to form clear, colorless solutions, facilitating its transport within living systems .
Structural Variations and Conformations
D(+)-Glucose demonstrates remarkable structural diversity through its ability to exist in multiple conformations. In aqueous solution, D(+)-Glucose predominantly exists in cyclic forms, with a small proportion found in the open-chain configuration . The ring-closing reaction generates two primary products, designated as α- and β-anomers .
The cyclic structures of D(+)-Glucose include:
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α-D-glucopyranose
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β-D-glucopyranose
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α-D-glucofuranose
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β-D-glucofuranose
These five structures (including the open-chain form) exist in a dynamic equilibrium and interconvert, with the process accelerated by acid catalysis . In solid state, only the glucopyranose forms are typically observed .
The glucopyranose ring can assume several non-planar shapes, similar to the "chair" and "boat" conformations of cyclohexane, while the glucofuranose ring may take shapes analogous to the "envelope" conformations of cyclopentane .
Nomenclature and Terminology
Etymology and Naming Conventions
The name "glucose" derives from the Ancient Greek word "γλεῦκος" (gleûkos), meaning "wine" or "must," and "γλυκύς" (glykýs), meaning "sweet." The suffix "-ose" serves as a chemical classifier denoting a sugar . The "D" designation in D(+)-Glucose indicates the specific configuration of the molecule, specifying that the hydroxyl group on the number 5 carbon is positioned on the right side of the molecule .
Common Synonyms and Alternative Names
D(+)-Glucose is known by several alternative names in scientific literature and commercial contexts:
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Dextrose
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D-Glucopyranose
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Anhydrous Glucose
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Hexose
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(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal
-
D-Glucose anhydrous
-
Glucose liquid
The term "dextrose" is often employed in clinical or nutritional contexts, while "glucose" is typically used in biological or physiological contexts, though both terms refer to the same molecule, specifically D-glucose .
Optical Activity and Stereochemistry
Dextrorotatory Properties
D(+)-Glucose exhibits dextrorotatory properties, meaning it rotates the direction of polarized light clockwise when viewed toward the light source, regardless of whether it is in water or solid form . This optical activity is a consequence of the molecule's chirality, and its mirror-image isomer, L-(-)-glucose, is levorotatory (rotates polarized light counterclockwise) by an equal magnitude .
The degree of optical rotation varies among the five tautomers of D-glucose. Pure α-D-glucose demonstrates a specific rotation angle of +112.2° mL/(dm·g), while pure β-D-glucose shows a rotation of +17.5° mL/(dm·g) . When equilibrium is reached due to mutarotation, the angle of rotation stabilizes at +52.7° mL/(dm·g) .
Biological Significance
Energy Metabolism
D(+)-Glucose serves as the most important source of energy in all organisms . In energy metabolism, it functions as the primary substrate for adenosine triphosphate (ATP) production, which cells utilize as their energy currency . Plants and most algae synthesize glucose during photosynthesis, converting water and carbon dioxide into glucose using energy from sunlight .
For storage purposes, glucose polymerizes into various forms: in plants, primarily as amylose and amylopectin, and in animals as glycogen . In animals, glucose circulates in the blood as blood sugar and can be released from glycogen through a process known as glycogenolysis .
Structural and Functional Roles
Beyond its role in energy metabolism, D(+)-Glucose serves several other critical biological functions:
-
It polymerizes to form important biomolecules, including cellulose, starch, and glycogen .
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It combines with other compounds to produce common sugars such as sucrose and lactose .
-
It plays a role in protein production and lipid metabolism .
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It is used therapeutically in fluid and nutrient replacement, such as glucose syrup and glucose powder .
Due to its biological importance, D(+)-Glucose, as an intravenous sugar solution, is included on the World Health Organization's List of Essential Medicines, either alone or in combination with sodium chloride (table salt) .
Sources and Production
Natural Occurrence
D(+)-Glucose occurs naturally in fruits and other plant parts in its free state . In animals, it is released from the breakdown of glycogen through glycogenolysis . As the most abundant monosaccharide, it serves as a fundamental component of numerous biological processes across diverse organisms .
Industrial Production
Industrial production of D(+)-Glucose primarily involves the enzymatic cleavage of starch . Various sources provide the raw materials for this process, including:
Modern large-scale production utilizes starch hydrolysis to generate glucose efficiently . In food applications, dextrose monohydrate (C₆H₁₂O₆·H₂O) is commonly employed, particularly in North America, where it is consumed primarily as corn syrup or high-fructose corn syrup .
D(+)-Glucose has also been used as a standard for estimating total sugar in hydrolyzed starch using the phenol-sulfuric acid method and in preparing liquid media for culturing certain yeast cells .
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